molecular formula C6H10BrN3O2 B2523303 Br-Boc-C2-azido CAS No. 1120364-53-5

Br-Boc-C2-azido

Cat. No.: B2523303
CAS No.: 1120364-53-5
M. Wt: 236.069
InChI Key: OYSXPOJKJKBNSG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is a click chemistry reagent, meaning it is designed to react quickly and specifically with these Alkyne groups .

Mode of Action

Br-Boc-C2-azido contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the two molecules together . Additionally, this compound can undergo strain-promoted alkyne-azido cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

this compound is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that can degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific PROTACs that it is used to synthesize . By linking a ligand for a specific protein to a ligand for an E3 ubiquitin ligase, PROTACs can induce the degradation of specific target proteins . This can have a wide range of effects depending on the function of the degraded protein.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Br-Boc-C2-azido involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Br-Boc-C2-azido undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Br-Boc-C3-azido
  • Br-Boc-C4-azido
  • Br-Boc-C5-azido

Uniqueness: Br-Boc-C2-azido is unique due to its specific alkyl/ether-based structure, which provides optimal properties for use as a PROTAC linker. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various applications in chemical synthesis and biological research .

Properties

IUPAC Name

2-azidoethyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSXPOJKJKBNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120364-53-5
Record name 1120364-53-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Azidoethanol (17.40 g, 0.2 mol), freshly distilled methylene chloride (150 mL), and Et3N (21.21 g, 0.21 mol) were added into a three-neck round-bottom flask equipped with a condenser and a dropping funnel. Under nitrogen atmosphere and magnetic stirring, freshly distilled anhydrous methylene chloride (150 mL), DMAP (1.7 g, 14 mmol), and freshly distilled anhydrous Et3N (46.5 g, 0.46 mol) were sequentially added. After the flask was immersed into an ice-water bath, 2-bromoisobutyryl bromide (48.28 g, 0.21 mol) was added dropwise into the previous solution. Twenty-four hours later, the reaction mixture was washed successively with 1 M HCl (3×200 mL) solution and deionized water (1×200 mL). The organic phase was dried over anhydrous MgSO4 overnight. After filter and removal of methylene chloride on a rotary evaporator, the obtained residues were distilled under reduced pressure to give a colorless viscous liquid. The yield was: 33.4 g, 70%. 1H NMR (CDCl3, δ, ppm): 4.24 (t, 2H, N3CH2CH2), 3.52 (t, 2H, N3CH2), 1.96 (s, 6H, (CH3)2Br).
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
21.21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
48.28 g
Type
reactant
Reaction Step Two
Name
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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